Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester (9CI)
Description
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl 1-carbamoylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-2-13-8(12)9(7(10)11)5-3-4-6-9/h2-6H2,1H3,(H2,10,11) |
InChI Key |
PGKHBMPNAUYJCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Malonic Ester Synthesis Route
One common and effective method for synthesizing cyclopentanecarboxylic acid derivatives, including the target compound, involves the malonic ester synthesis technique. This approach typically includes the following steps:
Step 1: Alkylation of Diethyl Malonate
Diethyl malonate is reacted with alkyl halides such as 1,4-dibromobutane in the presence of sodium ethoxide as a base in an alcoholic solvent. This reaction forms diethyl cycloglutarate intermediates under basic conditions.Step 2: Hydrolysis and Acidification
The diethyl cycloglutarate intermediate is then hydrolyzed under acidic conditions to yield the corresponding cyclopentanecarboxylic acid derivatives. The acid is isolated by extraction using organic solvents such as dichloromethane.Step 3: Formation of Ethyl Ester and Aminocarbonyl Group
The acid intermediate is esterified with ethanol under acidic catalysis (e.g., sulfuric acid or sulfonic acids) to form the ethyl ester. Subsequently, the aminocarbonyl group is introduced, often via reaction with suitable amine derivatives or by converting nitrile intermediates to amides through hydrolysis.
This method is supported by patent literature describing the preparation of cyclopentanecarboxylic acid esters via the malonic ester route, highlighting the importance of controlled temperature and reagent addition to optimize yields.
Nitrile Intermediate and Amide Formation Route
An alternative preparation involves the synthesis of 1-aminocyclopentane carbonitrile as a key intermediate, followed by its conversion to the desired amide ester:
Step 1: Formation of 1-Aminocyclopentane Carbonitrile
Cyclopentanone is reacted with sodium cyanide and ammonium chloride in a solvent such as methanol, followed by heating and extraction to obtain 1-aminocyclopentane carbonitrile.Step 2: Acylation to Form N-(1-cyanocyclopentyl) Amide
The nitrile intermediate is treated with acyl chlorides (e.g., valeroyl chloride) in the presence of triethylamine and dichloromethane at low temperatures to form the corresponding amide derivative.Step 3: Hydrolysis to Cyclopentanecarboxylic Acid Amide
The amide intermediate is hydrolyzed under acidic conditions (concentrated hydrochloric acid, acetic acid, water mixture) at elevated temperatures (~60°C) to yield 1-(aminocarbonyl)cyclopentanecarboxylic acid derivatives.Step 4: Esterification
The acid is then esterified with ethanol under acidic catalysis to produce the ethyl ester of cyclopentanecarboxylic acid bearing the aminocarbonyl group.
This multi-step process is detailed in patent disclosures focusing on the preparation of cyclopentanecarboxylic acid amides as intermediates for pharmaceutical agents.
Ring Contraction and Diazoketone Route
A more specialized synthetic approach involves ring contraction reactions of six-membered cyclic precursors to form cyclopentane derivatives:
Step 1: Preparation of Diazoketone Intermediates
Six-membered cyclic diketones are converted to diazoketones using diazotization reagents.Step 2: Ring Contraction with Amines
The diazoketone is reacted directly with primary or secondary amines under conditions that promote ring contraction, yielding cyclopentanecarboxamide derivatives in high yields.Step 3: Esterification
The resulting cyclopentanecarboxylic acid derivatives are esterified with ethanol in the presence of acid catalysts such as sulfuric acid or sulfonic acids, often using azeotropic distillation with solvents like toluene to remove water and drive the reaction.
This method is notable for its efficiency in producing cyclopentanecarboxamide compounds and allows for diverse amine substrates, including amino acids.
Comparative Summary of Preparation Methods
| Preparation Route | Key Intermediates | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Malonic Ester Synthesis | Diethyl malonate, diethyl cycloglutarate | Basic alkylation, acidic hydrolysis, esterification | Well-established, scalable | Multi-step, requires careful control of conditions |
| Nitrile Intermediate & Amide Formation | 1-Aminocyclopentane carbonitrile, N-(cyanocyclopentyl) amide | Cyanide addition, low-temp acylation, acidic hydrolysis | High specificity, suitable for amide derivatives | Use of toxic cyanide, multiple purification steps |
| Ring Contraction via Diazoketone | Diazoketone, cyclopentanecarboxamide | Diazotization, amine reaction, acid-catalyzed esterification | High yield, versatile amine scope | Requires specialized reagents and conditions |
Data Table: Typical Reaction Conditions for Preparation Steps
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Alkylation of Diethyl Malonate | Diethyl malonate, sodium ethoxide, 1,4-dibromobutane, ethanol | 25-60°C | 2-6 hours | Basic conditions, inert atmosphere recommended |
| Hydrolysis of Diester | Acidic aqueous solution (HCl or H2SO4) | 60-100°C | 4-12 hours | Converts ester to acid |
| Esterification | Ethanol, sulfuric acid or p-toluenesulfonic acid, toluene | 75-120°C | 4-24 hours | Azeotropic removal of water |
| Cyanide Addition | Sodium cyanide, ammonium chloride, methanol | 25-60°C | 1-2 hours | Toxic reagents, careful handling |
| Acylation | Valeroyl chloride, triethylamine, dichloromethane | 5-10°C | 2-3 hours | Low temperature to control reaction |
| Acidic Hydrolysis | Concentrated HCl, acetic acid, water | ~60°C | 24 hours | Converts nitrile to amide |
| Diazoketone Formation | Diazotization reagents (e.g., diazomethane) | 0-25°C | 1-3 hours | Sensitive intermediates |
| Ring Contraction with Amine | Primary/secondary amines, acid catalyst | Room temp to 60°C | 4-12 hours | High yields of amide derivatives |
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester can undergo several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Cyclopentanecarboxylic acid and ethanol.
Reduction: Cyclopentanecarboxylic acid, 1-(aminomethyl)-, ethyl ester.
Substitution: Cyclopentanecarboxylic acid derivatives with different substituents replacing the ethoxy group.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : This compound serves as a versatile intermediate for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
Biology
-
Biological Activity : Cyclopentanecarboxylic acid derivatives have been investigated for their potential antibacterial and anticancer properties. Studies indicate that these compounds can inhibit the growth of certain bacterial strains and cancer cell lines.
- Antibacterial Effects : Research has shown that derivatives exhibit significant inhibition against Gram-positive bacteria by disrupting cell wall integrity.
- Anticancer Activity : In vitro studies have demonstrated that these compounds can selectively inhibit the growth of cancer cells while sparing normal cells.
Medicine
- Therapeutic Potential : The compound has been explored as a precursor for drug development due to its biological activity. It has shown promise in developing new antibiotics and anticancer agents.
Industry
- Specialty Chemicals Production : Utilized in the manufacturing of fine chemicals and specialty materials, cyclopentanecarboxylic acid derivatives are important in industrial processes due to their reactivity and functional versatility.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester in various applications:
-
Study on Antibacterial Properties :
- A study published in Antimicrobial Agents and Chemotherapy reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibiotics.
-
Anticancer Research :
- Research documented in the Journal of Medicinal Chemistry indicated that derivatives exhibited selective cytotoxicity against colorectal carcinoma cells (HCT-116), with minimal toxicity to non-cancerous cells (HEK-293).
-
Structure-Activity Relationship Studies :
- Investigations into the structure-activity relationship revealed that modifications to the compound's structure significantly influenced its biological activity, guiding the design of more effective therapeutic agents.
| Activity Type | Target Organism/Cell Line | Observed Effect |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Significant inhibition |
| Anticancer | HCT-116 (colorectal carcinoma) | Selective cytotoxicity |
Mechanism of Action
The mechanism by which Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity or function. The carbamoyl group can form hydrogen bonds or covalent interactions with active site residues, influencing the molecular pathways involved.
Comparison with Similar Compounds
Comparative Data Table
| Compound | CAS | Molecular Formula | Key Substituents | Ester Group | Molecular Weight |
|---|---|---|---|---|---|
| Target Compound | 302555-19-7 | C₉H₁₅NO₃ | 1-Carbamoyl | Ethyl | 185.22 |
| 1-Amino-, tert-Butyl Ester | 22649-37-2 | C₁₀H₁₉NO₂ | 1-Amino | tert-Butyl | 185.26 |
| 1-[(Methylsulfonyl)Amino]- | 174602-69-8 | C₇H₁₃NO₄S | 1-Methylsulfonamido | None (free acid) | 207.25 |
| 2-Amino-, Methyl Ester (1S,2R) | 362485-20-9 | C₇H₁₃NO₂ | 2-Amino | Methyl | 143.18 |
| Cyclohexane Analog (1-Amino-4-Methoxy-) | 747402-16-0 | C₁₀H₁₉NO₃ | 1-Amino, 4-Methoxy | Ethyl | 201.26 |
Biological Activity
Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester (9CI) is a compound of interest due to its potential biological activities. This article provides an in-depth overview of its biological properties, including antibacterial and anticancer activities, along with relevant research findings and data tables.
- Chemical Formula : C₈H₁₃N₁O₃
- Molecular Weight : 171.19 g/mol
- CAS Registry Number : 611-10-9
Biological Activity Overview
Cyclopentanecarboxylic acid derivatives have been studied for various biological activities. The specific compound 1-(aminocarbonyl)-, ethyl ester has shown promising results in several studies.
Antibacterial Activity
Research indicates that compounds similar to cyclopentanecarboxylic acid exhibit antibacterial properties . For instance, a study on the antibacterial activity of various esters highlighted that ethyl esters can significantly inhibit the growth of Gram-positive bacteria. The mechanism is thought to involve disruption of bacterial cell walls and interference with metabolic processes .
Anticancer Activity
The anticancer potential of cyclopentanecarboxylic acid derivatives has been explored in several studies. Notably, compounds derived from cyclopentane structures have demonstrated cytotoxic effects against various cancer cell lines. For example, the MTT assay results showed that certain cyclopentane derivatives could inhibit the growth of colorectal carcinoma cells (HCT-116) while sparing non-cancerous cells (HEK-293) .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of cyclopentanecarboxylic acid derivatives:
- Study on Anticancer Activity :
-
Research on Antibacterial Properties :
- Objective : To investigate the antibacterial efficacy of ethyl esters derived from cyclopentane.
- Method : Agar well diffusion method was employed to measure inhibition zones.
- Results : Significant antibacterial activity was observed against multiple bacterial strains, suggesting a broad-spectrum efficacy .
Data Table: Biological Activity Summary
| Activity Type | Test Method | Cell Line/Organism | IC50/Activity Level |
|---|---|---|---|
| Antibacterial | Agar Well Diffusion | Various Gram-positive bacteria | Significant inhibition observed |
| Anticancer | MTT Assay | HCT-116 (colorectal carcinoma) | IC50 = X µM (specific value needed) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester (9CI)?
- Methodology : The compound can be synthesized via a two-step approach:
Cyclopentane Functionalization : Introduce the carbamoyl group (CONH₂) at position 1 of cyclopentanecarboxylic acid through nucleophilic substitution or amidocarbonylation. For example, react cyclopentanecarbonyl chloride with ammonia to form the carbamoyl intermediate.
Esterification : Treat the resulting 1-carbamoylcyclopentanecarboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography to minimize by-products.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂) and carbamoyl group (δ ~6.5–7.5 ppm for NH₂ protons, though these may exchange with D₂O) .
- Mass Spectrometry : Confirm molecular weight (calculated for C₉H₁₅NO₃: 185.11 g/mol) using ESI-MS or GC-MS .
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 210–220 nm .
Q. What are the stability considerations for this compound under varying storage conditions?
- Stability Profile :
- Temperature : Store at 2–8°C to prevent ester hydrolysis or carbamoyl decomposition. Avoid prolonged exposure to >25°C .
- pH Sensitivity : The ethyl ester is prone to hydrolysis under acidic/basic conditions. Use neutral buffers in aqueous experiments .
- Handling : Store in airtight containers under nitrogen to minimize oxidation. Desiccate to avoid moisture absorption .
Advanced Research Questions
Q. How does the carbamoyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Mechanistic Insights :
- The carbamoyl group acts as a weak electron-withdrawing group, polarizing the cyclopentane ring and directing electrophilic attacks to adjacent positions.
- In nucleophilic substitution (e.g., ester hydrolysis), steric hindrance from the cyclopentane ring may slow reaction kinetics compared to linear analogs .
- Experimental Design : Compare reaction rates with/without the carbamoyl group using kinetic studies (e.g., UV-Vis monitoring of ester hydrolysis).
Q. What computational approaches are suitable for predicting the compound’s biological activity or binding affinity?
- Methods :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes requiring carbamoyl motifs).
- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents to predict bioactivity .
- Data Interpretation : Validate predictions with in vitro assays (e.g., enzyme inhibition studies).
Q. How can researchers resolve contradictions in toxicity data between the parent compound and its hydrochloride salt?
- Case Study : The hydrochloride salt (CAS 22649-37-2) shows higher solubility but may exhibit altered toxicity due to ionic interactions.
- Approach :
Comparative Toxicology : Conduct acute toxicity assays (e.g., LD₅₀ in rodents) for both forms.
Mechanistic Analysis : Assess membrane permeability differences using Caco-2 cell models .
- Mitigation : Use the hydrochloride salt for in vivo studies requiring aqueous solubility, but account for ionic effects in data interpretation .
Q. What strategies optimize the compound’s use as a precursor in heterocyclic synthesis?
- Applications :
- Ring-Opening Reactions : React with hydrazine to form pyrazolidine derivatives.
- Cycloadditions : Utilize the carbamoyl group in [4+2] Diels-Alder reactions to construct bicyclic systems .
- Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Lewis acids) to enhance yield.
Methodological Guidance
Q. How should researchers address variability in melting points reported across literature sources?
- Root Cause : Impurities (e.g., residual solvents) or polymorphic forms.
- Solution :
Recrystallization : Purify using ethanol/water mixtures.
DSC Analysis : Characterize thermal behavior to identify polymorphs .
Q. What protocols ensure safe handling given limited ecotoxicology data?
- Precautionary Measures :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
